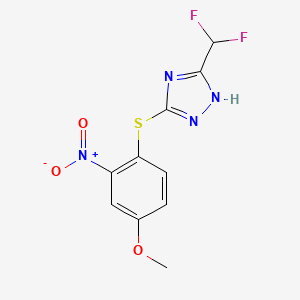
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Métodos De Preparación
The synthesis of 3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Methoxy-Nitrophenyl Thioether: This is usually accomplished through nucleophilic substitution reactions, where the triazole intermediate reacts with 4-methoxy-2-nitrophenyl thiol or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Análisis De Reacciones Químicas
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or nitro positions, using reagents like sodium methoxide or halogenating agents.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to reflux conditions). Major products formed from these reactions include various functionalized derivatives that can be further utilized in synthetic applications.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmacophore has been explored in the design of new drugs, particularly for targeting specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it useful in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitrophenyl thioether moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole include:
3-(Trifluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can alter its reactivity and binding properties.
3-(Difluoromethyl)-5-((4-hydroxy-2-nitrophenyl)thio)-4H-1,2,4-triazole: The presence of a hydroxy group instead of a methoxy group can influence its solubility and hydrogen bonding capabilities.
3-(Difluoromethyl)-5-((4-methoxy-2-aminophenyl)thio)-4H-1,2,4-triazole: Substitution of the nitro group with an amino group can significantly change its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8F2N4O3S |
|---|---|
Peso molecular |
302.26 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-3-(4-methoxy-2-nitrophenyl)sulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H8F2N4O3S/c1-19-5-2-3-7(6(4-5)16(17)18)20-10-13-9(8(11)12)14-15-10/h2-4,8H,1H3,(H,13,14,15) |
Clave InChI |
WQXUVMSKUYLNKR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)SC2=NNC(=N2)C(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



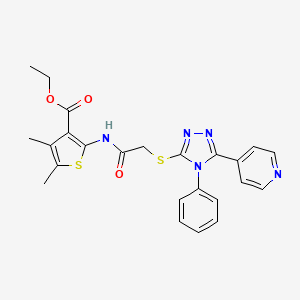
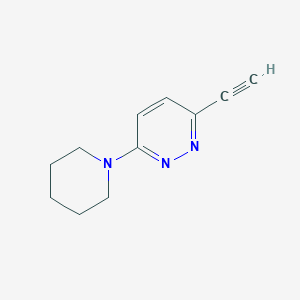
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
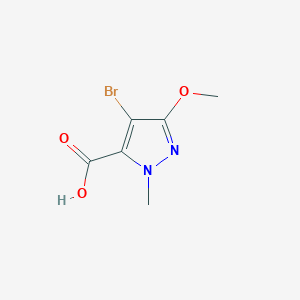
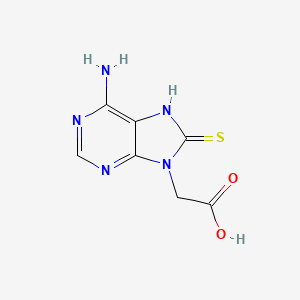
![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
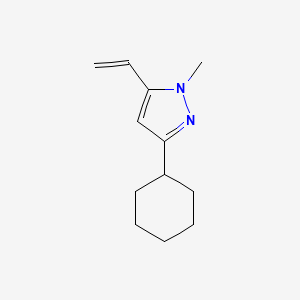
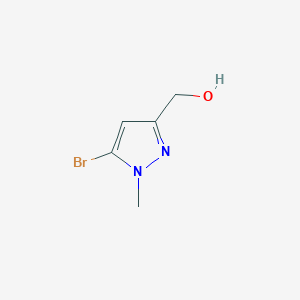
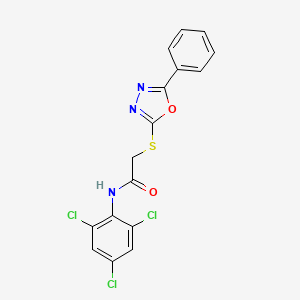
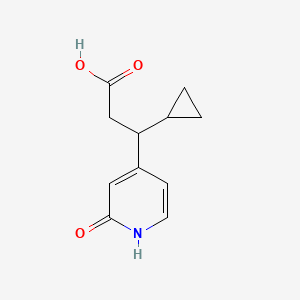


![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B15056017.png)
